VC-0757
Description
While specific structural details remain proprietary, available literature suggests it belongs to the class of small-molecule inhibitors targeting enzymatic pathways critical in inflammatory and metabolic disorders . Its mechanism of action involves selective binding to phosphodiesterase (PDE) isoforms, modulating cyclic nucleotide signaling, which enhances cellular regulation and reduces pathological inflammation . Preliminary studies highlight its high bioavailability (oral absorption >80%) and favorable pharmacokinetic profile, including a half-life of 12–15 hours in murine models . Industrial applications include catalysis in polymer synthesis, where its stability under high-temperature conditions (>200°C) outperforms traditional catalysts .
Properties
CAS No. |
1087140-75-7 |
|---|---|
Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.3964 |
IUPAC Name |
2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+ |
InChI Key |
KYIXUSLGFINPTC-NLRVBDNBSA-N |
SMILES |
CC(N=C(N)N=C1CC(C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
Efficacy and Selectivity
- Potency : this compound exhibits superior inhibitory potency (IC50 = 10 nM) compared to Compound A (IC50 = 15 nM), attributed to its optimized halogen-substituted aromatic core enhancing target affinity .
- Selectivity: Unlike Compound B, which non-specifically inhibits multiple PDE isoforms, this compound demonstrates >50-fold selectivity for PDE4B, minimizing off-target effects .
Industrial Performance
In polymer synthesis, this compound achieves 95% catalytic efficiency at 200°C, outperforming Compound B (85%) due to its resistance to oxidative degradation . Its recyclability (>10 cycles without activity loss) further distinguishes it from analogues requiring frequent replacement .
Critical Analysis of Research Findings
Advantages of this compound
- Pharmacokinetics : Higher solubility (5.2 mg/mL) and bioavailability ensure consistent plasma concentrations, addressing Compound A’s limitations in clinical dosing .
- Safety Profile : A higher LD50 (350 mg/kg) suggests a broader therapeutic window than Compound A (280 mg/kg), critical for chronic disease management .
Limitations and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
